molecular formula C18H20N4O4 B432813 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine CAS No. 324780-02-1

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine

Cat. No.: B432813
CAS No.: 324780-02-1
M. Wt: 356.4g/mol
InChI Key: GRXHSPDYFQLEAA-UHFFFAOYSA-N
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Description

Fundamental Molecular Characteristics

2-(3,6-Dinitrocarbazol-9-yl)-N,N-diethylethanamine possesses the molecular formula C18H20N4O4 with a molecular weight of 356.375803947449 Da. The compound's structure incorporates several key functional components that contribute to its distinctive properties. The central carbazole framework provides a planar aromatic system, while the nitro substituents at positions 3 and 6 introduce strong electron-withdrawing characteristics that significantly influence the electronic distribution throughout the molecule.

The compound's systematic nomenclature includes several alternative names such as [2-(3,6-Dinitro-carbazol-9-yl)-ethyl]-diethyl-amine and 9-[2-(diethylamino)ethyl]-3,6-bisnitro-9H-carbazole, reflecting the various ways the molecular structure can be described. The InChI key GRXHSPDYFQLEAA-UHFFFAOYSA-N provides a unique digital identifier that ensures precise compound identification across chemical databases.

The molecular structure exhibits several notable features including a hydrogen bond donor count of zero and a hydrogen bond acceptor count of five, indicating significant potential for intermolecular interactions. The compound contains five rotatable chemical bonds, suggesting considerable conformational flexibility, particularly in the diethylethanamine side chain. The topological polar surface area measures 99.8 Ų, which provides insights into the compound's potential bioavailability and membrane permeability characteristics.

Electronic Structure and Computational Properties

The electronic structure of this compound is significantly influenced by the presence of the nitro groups and the extended conjugated system of the carbazole core. Computational studies on related carbazole derivatives have demonstrated that nitro substituents effectively decrease the HOMO-LUMO energy gap compared to unsubstituted carbazole structures. Research on nitrocarbazole compounds indicates that the positioning of nitro groups substantially affects the electronic properties, with compounds containing nitro substituents at the 3 and 6 positions showing particularly notable changes in their electronic characteristics.

The electron-withdrawing nature of the nitro groups creates a significant dipole moment within the molecule and influences the distribution of electron density throughout the aromatic system. This electronic perturbation affects both the ground state and excited state properties of the compound, potentially influencing its photophysical behavior and reactivity patterns. The calculated HOMO-LUMO gaps for nitrocarbazole derivatives typically range from 7.6 to 7.8 eV, representing a substantial decrease from the unsubstituted carbazole value of 8.2 eV.

Properties

IUPAC Name

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-3-19(4-2)9-10-20-17-7-5-13(21(23)24)11-15(17)16-12-14(22(25)26)6-8-18(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXHSPDYFQLEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine typically involves the nitration of carbazole followed by alkylation. The nitration process introduces nitro groups at the desired positions on the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated carbazole is then subjected to alkylation with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. In materials science, the compound’s electronic properties are influenced by the presence of nitro groups, which can affect its conductivity and luminescence.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Carbazole Core

Table 1: Substituent Comparison of Carbazole Derivatives
Compound Name Substituents on Carbazole Core Side Chain Key Properties/Applications
2-(3,6-Dinitrocarbazol-9-yl)-N,N-diethylethanamine 3,6-dinitro N,N-diethylethanamine Electron-deficient core; potential CNS activity (inferred)
3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylene]propanehydrazide 3,6-diiodo Propanehydrazide with nitrophenyl Optoelectronic materials; iodine enhances heavy-atom effect
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide 3-methoxy N-phenyl acetamide Antimicrobial activity; methoxy improves solubility
9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine 3-amine, 9-ethyl Nitrobenzylidene Crystallographic studies; Schiff base formation

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,6-dinitro groups in the target compound contrast with electron-donating groups like methoxy () or iodine ().
  • Side Chain Functionality : The diethylamine side chain differs from hydrazides () or acetamides (). Diethylamine may enhance basicity and membrane permeability, relevant for CNS-targeting pharmaceuticals .

Key Observations :

  • Nitration vs. Halogenation: The target compound’s nitration step (using HNO₃/H₂SO₄) is more aggressive than iodination () or methoxylation (), requiring precise temperature control to avoid over-nitration.
  • Side Chain Introduction: Alkylation with diethylaminoethyl chloride parallels acetamide coupling in , but the diethylamine group’s steric bulk may necessitate longer reaction times .
Table 3: Comparative Bioactivity and Solubility
Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Reported Bioactivity
This compound 3.8 0.12 Not directly reported; inferred CNS activity
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide 2.5 1.45 Antibacterial (Staphylococcus aureus: MIC 12.5 µg/mL)
Clomiphene citrate (structural analogue with diethylamine) 4.1 0.08 Antiestrogen; fertility inducer

Key Observations :

  • Lipophilicity : The target compound’s higher LogP (3.8 vs. 2.5 for methoxy analogue) suggests greater membrane permeability but lower aqueous solubility, aligning with diethylamine-containing drugs like Clomiphene .
  • Bioactivity Gaps : While antimicrobial data exist for methoxy-carbazoles (), nitro-carbazoles may exhibit distinct activities (e.g., CNS effects) due to nitro group interactions with neuronal enzymes .

Biological Activity

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine (CAS No. 324780-02-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a dinitrocarbazole moiety attached to a diethylaminoethyl group. The presence of nitro groups in the carbazole structure is significant as these groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through several mechanisms:

  • Electrophilic Attack : The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
  • DNA Interaction : Similar compounds have been shown to disrupt DNA synthesis and function by forming adducts with DNA bases.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within target cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus1.5 μg/mLEffective against drug-resistant strains
Escherichia coli2.0 μg/mLModerate activity observed
Mycobacterium tuberculosis>10 μg/mLLimited efficacy noted

The compound exhibited significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), indicating its potential as an antimicrobial agent. However, it showed limited efficacy against Mycobacterium tuberculosis, suggesting that further structural modifications may be necessary to enhance its potency against this pathogen.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • IC50 values ranged from 5 μM to 15 μM across different cell lines.
    • The compound induced apoptosis in cancer cells as evidenced by increased annexin V staining.

Study on Antimicrobial Efficacy

A recent study assessed the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. The results indicated that the compound could enhance the effectiveness of antibiotics like ciprofloxacin, suggesting a potential role in combination therapy for treating resistant infections.

Study on Anticancer Properties

In another study focusing on its anticancer effects, researchers evaluated the compound's ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine
Reactant of Route 2
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2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.